2-(2,3,6-Trichlorophenyl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H8Cl3N |
|---|---|
Molecular Weight |
308.6 g/mol |
IUPAC Name |
2-(2,3,6-trichlorophenyl)quinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-10-6-7-11(17)15(18)14(10)13-8-5-9-3-1-2-4-12(9)19-13/h1-8H |
InChI Key |
ZVFMKNVVUZGTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CC(=C3Cl)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 2 2,3,6 Trichlorophenyl Quinoline
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) and Phenyl Rings
The reactivity of the quinoline and phenyl rings towards substitution reactions is heavily influenced by the electronic effects of the nitrogen heteroatom and the chlorine substituents.
Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine-like nitrogen atom. libretexts.org This deactivation is exacerbated by the coordination of electrophilic reagents and catalysts with the nitrogen's lone pair electrons. libretexts.org Consequently, electrophilic substitution on the quinoline nucleus requires vigorous reaction conditions. uop.edu.pk When substitution does occur, it preferentially takes place on the benzene (B151609) ring portion, typically at the C-5 and C-8 positions, which are most removed from the deactivating influence of the nitrogen. uop.edu.pkorientjchem.org
In 2-(2,3,6-trichlorophenyl)quinoline, the phenyl ring is severely deactivated by the three electron-withdrawing chlorine atoms, making electrophilic attack on this ring highly unfavorable. Therefore, any electrophilic substitution would be expected to occur on the quinoline's benzene ring.
Nucleophilic Substitution: The pyridine (B92270) ring of the quinoline system is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. uop.edu.pk In the case of this compound, the C-2 position is already occupied. The presence of the bulky and electron-withdrawing trichlorophenyl group at C-2 makes nucleophilic attack at the C-4 position the most probable outcome for nucleophilic substitution on the quinoline ring. Nucleophilic aromatic substitution (SNAr) on the trichlorophenyl ring is also a possibility, where a chlorine atom could be displaced by a strong nucleophile, although this would require harsh conditions.
Table 1: Predicted Regioselectivity of Substitution Reactions
| Reaction Type | Reagent Type | Predicted Site of Reaction on Quinoline Ring | Predicted Site of Reaction on Phenyl Ring | Rationale |
|---|---|---|---|---|
| Electrophilic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogens (e.g., Br₂/FeBr₃) | C-5 and C-8 | Highly Unlikely | The quinoline nitrogen deactivates the heterocyclic ring, directing attack to the carbocyclic ring. libretexts.orguop.edu.pk The trichlorophenyl ring is strongly deactivated by chlorine atoms. |
| Nucleophilic Substitution | Organometallics (e.g., RLi), Amines, Alkoxides | C-4 | Possible, but requires harsh conditions | The C-2 and C-4 positions of the quinoline ring are electron-deficient. uop.edu.pk With C-2 blocked, C-4 is the likely site. The chlorine-substituted positions on the phenyl ring are electrophilic but sterically hindered. |
Oxidation Reactions of the Quinoline Moiety
The quinoline scaffold exhibits high resistance to oxidation. pharmaguideline.com However, under the action of strong oxidizing agents, the benzene portion of the quinoline ring can be cleaved. orientjchem.org A more common reaction is the oxidation of the quinoline nitrogen to form a quinoline N-oxide. nih.gov
For this compound, oxidation with reagents like hydrogen peroxide in acetic acid would likely yield the corresponding this compound N-oxide. This transformation is significant as the N-oxide functionality can alter the electronic properties of the quinoline ring, making it more susceptible to certain substitution reactions. For instance, the formation of an N-oxide can facilitate C-2 and C-8 functionalization. nih.gov
Reactions with Organometallic Reagents: Insights from Aryllithium Chemistry with Phenylquinolines
Organometallic reagents, particularly organolithium compounds, are potent nucleophiles that react readily with the electron-deficient positions of quinoline rings. uop.edu.pk Studies on the reaction of phenyllithium (B1222949) with 2-phenylquinoline (B181262) have demonstrated that addition occurs to the quinoline ring. american.edu Similarly, n-butyl-lithium has been shown to react with quinoline to yield 2-n-butylquinoline. uop.edu.pk
In the context of this compound, reaction with an aryllithium or alkyllithium reagent (RLi) would be expected to proceed via nucleophilic addition. Given that the C-2 position is blocked, the attack would likely occur at the C-4 position. Another possibility is a metal-halogen exchange on the trichlorophenyl ring, where one of the chlorine atoms is replaced by the lithium, creating a new organometallic species. Research on polychloropyridines has shown that aryllithium compounds can displace chlorine atoms or that n-butyl-lithium can perform lithium-halogen exchange to form lithiated intermediates. rsc.orgrsc.org These intermediates can then be trapped with various electrophiles.
Table 2: Potential Reactions with Organometallic Reagents
| Organometallic Reagent | Potential Reaction Pathway | Product Type |
|---|---|---|
| Aryllithium (ArLi) | Nucleophilic addition to C-4 | 4-Aryl-2-(2,3,6-trichlorophenyl)-1,4-dihydroquinoline |
| Alkyllithium (RLi) | Nucleophilic addition to C-4 | 4-Alkyl-2-(2,3,6-trichlorophenyl)-1,4-dihydroquinoline |
| n-Butyllithium | Lithium-halogen exchange on the phenyl ring | 2-(Dichlorolithiophenyl)quinoline intermediate |
Mechanistic Studies of Substituent Effects on Reactivity
The reactivity of this compound is profoundly influenced by the electronic and steric effects of its substituents.
Electronic Effects: The three chlorine atoms on the phenyl ring are strongly electron-withdrawing via the inductive effect. This reduces the electron density on the phenyl ring, making it less susceptible to electrophilic attack. This effect also slightly deactivates the quinoline ring system towards electrophiles. The nitrogen atom in the quinoline ring deactivates the entire heterocyclic system towards electrophilic attack but activates it for nucleophilic attack, especially at positions 2 and 4. libretexts.orgsmolecule.com
Steric Effects: The 2,3,6-trichloro substitution pattern presents significant steric hindrance. The chlorine atoms at the 2- and 6-positions (ortho positions) of the phenyl ring will restrict the rotation of the phenyl-quinoline bond. This steric crowding can hinder the approach of reagents to the C-2 position of the phenyl ring and the C-3 position of the quinoline ring. Mechanistic studies on substituted 2-phenylquinolines have shown that ortho-substituents on the phenyl ring can significantly lower reaction yields, for example, in photocatalytic cyclization reactions. nih.govacs.org
Combined Effects on Mechanistic Pathways: In reactions like palladium-catalyzed C-H activation, the directing effect of the quinoline nitrogen typically favors functionalization at the C-8 position of the quinoline ring, often proceeding through a cyclometalated intermediate. nih.gov The electronic nature of substituents on the quinoline and phenyl rings can influence the rate-determining step of such catalytic cycles. For this compound, the combination of steric bulk and electron-withdrawing character would likely influence the stability of any proposed intermediates and the energy barriers of transition states in various reaction mechanisms.
Computational and Theoretical Investigations of 2 2,3,6 Trichlorophenyl Quinoline
Quantum Chemical Methodologies for Molecular Structure Elucidation
The foundation of modern computational chemistry lies in its ability to model and predict the structures and properties of molecules. For complex organic compounds like 2-(2,3,6-trichlorophenyl)quinoline, these theoretical approaches are indispensable.
Density Functional Theory (DFT) Calculations (e.g., B3LYP/6-311++G(d,p))
Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the electronic structure of molecules. researchgate.net The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. uantwerpen.beresearchgate.net When paired with a comprehensive basis set like 6-311++G(d,p), this method provides a high degree of accuracy in predicting molecular geometries and energies. uantwerpen.besmolecule.comnih.gov This specific combination has been shown to be particularly effective for quinoline (B57606) derivatives and other heterocyclic systems. smolecule.comrsc.org
The 6-311++G(d,p) basis set is a Pople-style basis set that offers a flexible description of the electron distribution. gaussian.com The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds. The "++" signifies the inclusion of diffuse functions on both heavy and hydrogen atoms, which are important for describing anions and weak intermolecular interactions. gaussian.com The use of such a robust basis set is essential for obtaining reliable results in DFT calculations. rsc.orgsemanticscholar.org
Basis Set Selection and Optimization Strategies
The choice of a basis set is a critical step in any quantum chemical calculation, as it directly impacts the accuracy of the results. arxiv.org Basis sets are sets of mathematical functions used to build molecular orbitals. Larger and more flexible basis sets generally provide more accurate results but at a higher computational cost. arxiv.org
Optimization strategies involve finding the lowest energy geometry of the molecule. researchgate.net This is typically an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is located. For a molecule like this compound, with its multiple rotational degrees of freedom, finding the global minimum can be a challenging task. researchgate.net Advanced algorithms are often employed to explore the conformational space and identify the most stable structure. The selection of an appropriate basis set, such as the 6-311++G(d,p) set, is crucial for the success of these optimization procedures. gaussian.comarxiv.org
Electronic Structure Analysis
Understanding the electronic structure of a molecule is key to predicting its reactivity and physical properties. For this compound, several analytical techniques are used to probe its electronic landscape.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. libretexts.orgimperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgacadpubl.eumalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. scirp.orgnih.gov
A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eumalayajournal.org For quinoline derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents. researchgate.net In the case of this compound, the electron-withdrawing trichlorophenyl group is expected to significantly affect the energies of the frontier orbitals. smolecule.com
| Parameter | Typical Value for Substituted Quinolines |
|---|---|
| HOMO Energy | -6.8 to -4.3 eV smolecule.com |
| LUMO Energy | -2.92 to -1.816 eV scirp.orggrowingscience.com |
| HOMO-LUMO Gap | 3.4 to 4.4 eV smolecule.com |
Molecular Electrostatic Potential (MEP) Surface Investigations
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acadpubl.eumalayajournal.org The MEP maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net
Different colors on the MEP surface represent different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. growingscience.com For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the quinoline ring and the chlorine atoms, while the hydrogen atoms would exhibit a positive potential. growingscience.com
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduwisc.eduicm.edu.pl It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu
Vibrational Spectroscopy Theoretical Correlations
Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman, are instrumental in understanding the molecular structure and bonding. These computational methods can predict the vibrational frequencies and intensities, which are crucial for the interpretation of experimental spectra and the assignment of specific vibrational modes to the corresponding molecular motions.
Computed Infrared (IR) and Raman Spectra Analysis
The theoretical IR and Raman spectra of quinoline derivatives can be computed using methods like Density Functional Theory (DFT). nih.govcardiff.ac.uk These calculations provide a vibrational fingerprint of the molecule, revealing characteristic bands for the quinoline and trichlorophenyl rings. For instance, studies on similar quinoline derivatives have shown that the analysis of Raman and IR spectra, supported by DFT calculations, allows for the unambiguous characterization of the main vibrational bands. researchgate.net
In a typical computational study, the optimized geometry of the molecule is first obtained, and then the vibrational frequencies are calculated. These calculated frequencies are often scaled to better match experimental data, accounting for factors like anharmonicity and the limitations of the theoretical model. nih.gov For quinoline derivatives, characteristic bands include C-H stretching vibrations, C=C and C=N stretching vibrations within the quinoline ring, and vibrations associated with the substituent groups. researchgate.netnih.gov The presence of the trichlorophenyl group in this compound would introduce specific vibrational modes related to the C-Cl bonds and the phenyl ring itself. The calculated spectra would aid in assigning these modes and understanding how the electronic and steric effects of the trichlorophenyl substituent influence the vibrational properties of the quinoline core.
Normal Coordinate Analysis (NCA) for Vibrational Mode Assignments
Normal Coordinate Analysis (NCA) is a powerful technique used to assign calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. taylorandfrancis.com By decomposing the complex vibrational motions of a molecule into a set of independent normal modes, NCA provides a detailed understanding of the contribution of each atom and internal coordinate to a particular vibration. google.com
For a molecule like this compound, NCA would be crucial for accurately assigning the vibrational bands observed in the computed IR and Raman spectra. It would help to distinguish between the vibrations of the quinoline ring, the trichlorophenyl ring, and the C-C bond connecting them. For example, NCA could precisely identify the C-Cl stretching modes and how they couple with other vibrations in the molecule. This level of detail is essential for a complete understanding of the molecule's dynamics and for interpreting any changes in the vibrational spectra upon substitution or interaction with other molecules.
Although a specific NCA for this compound is not present in the available literature, its application to other quinoline derivatives has been demonstrated to be a valuable tool for vibrational analysis. nih.gov
Advanced Computational Techniques for Chemical Behavior
Beyond vibrational spectroscopy, a range of advanced computational techniques can be employed to investigate the intricate details of chemical bonding, non-covalent interactions, and electron density distribution in this compound.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. protheragen.aijussieu.fr It is based on the electron density and its gradient, and it can identify regions of hydrogen bonding, van der Waals interactions, and steric repulsion. researchgate.net The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, which allows for the differentiation between attractive and repulsive interactions.
In the context of this compound, RDG analysis would be particularly insightful for understanding intramolecular interactions, such as those between the chlorine atoms and the quinoline ring, as well as intermolecular interactions in the solid state. These interactions play a crucial role in determining the molecule's conformation and its crystal packing. The visualization of these interactions as surfaces provides a clear and intuitive picture of the bonding landscape of the molecule. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density. researchgate.netgoogle.come-bookshelf.de By analyzing the critical points of the electron density, QTAIM can characterize the nature of chemical bonds, including their strength and polarity. researchgate.net The properties of the bond critical points (BCPs), such as the electron density and its Laplacian, provide quantitative measures of the interaction between two atoms.
For this compound, QTAIM analysis would offer a deep understanding of the electronic nature of the C-Cl bonds, the bonds within the quinoline and phenyl rings, and the bond connecting the two aromatic systems. It would allow for a quantitative assessment of the covalent and ionic character of these bonds and how the electron density is distributed throughout the molecule. This information is fundamental to understanding the reactivity and stability of the compound.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govnih.gov The Hirshfeld surface of a molecule is constructed in a way that it separates the molecule from its neighbors in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify the regions of close contact and the nature of the intermolecular interactions.
For this compound, Hirshfeld surface analysis and 2D fingerprint plots would be invaluable for understanding how the molecules pack in the solid state. The presence of chlorine atoms suggests that halogen bonding and other halogen-related interactions could play a significant role in the crystal structure. mdpi.com The analysis would reveal the relative importance of these interactions compared to more conventional hydrogen bonds and van der Waals forces.
Below is an illustrative data table showing the percentage contributions of different intermolecular contacts to the Hirshfeld surface for a related chloro-substituted quinoline derivative, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate. researchgate.net This demonstrates the type of quantitative information that can be obtained from such an analysis.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 50.8 |
| Cl···H/H···Cl | 16.0 |
| O···H/H···O | 10.3 |
| C···C | 7.9 |
| C···H/H···C | 5.3 |
| C···O | 3.7 |
| C···N | 3.3 |
Potential Energy Surface Scans for Conformational Analysis
A thorough search of scientific literature and chemical databases did not reveal any studies that have performed potential energy surface (PES) scans to analyze the conformational landscape of this compound. This type of computational analysis is crucial for understanding the molecule's three-dimensional structure, identifying stable conformers, and determining the energy barriers between them.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Similarly, there is a lack of published research applying Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic excitations of this compound. TD-DFT is a powerful quantum chemical method used to calculate the excited-state properties of molecules, such as absorption spectra (UV-Vis), and to understand the nature of electronic transitions.
This analysis would provide insights into how the molecule absorbs light and which orbitals are involved in the process. For a substituted quinoline derivative, this information would be valuable for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or as fluorescent probes. The calculations would typically yield data on excitation energies, oscillator strengths, and the orbitals contributing to each electronic transition. Despite the utility of this method, no studies have reported TD-DFT results for this compound.
Due to the absence of specific research findings for this compound in these areas, no data tables or detailed research findings can be presented.
Applications and Potential Research Avenues Non Medical/materials Science Focus
Integration in Advanced Materials Science
The exploration of quinoline (B57606) derivatives in materials science is an active area of research, particularly for developing organic electronic materials. smolecule.com The inherent properties of the 2-(2,3,6-Trichlorophenyl)quinoline scaffold suggest its potential for integration into advanced materials. The planar, aromatic quinoline system facilitates π-π stacking, a crucial interaction for charge transport in organic semiconductors. The presence of the bulky and electron-withdrawing 2,3,6-trichlorophenyl substituent would significantly modulate these packing arrangements.
Crystallographic studies on analogous substituted quinolines show that the dihedral angle between the quinoline ring and attached phenyl groups is a critical parameter influencing the solid-state architecture. smolecule.com This angle, dictated by the steric hindrance of the ortho-chlorine atom, would directly impact intermolecular interactions and, consequently, the material's bulk properties. The strong electron-withdrawing nature of the three chlorine atoms is expected to lower the energy levels of the frontier molecular orbitals (LUMO and HOMO), a key strategy in designing n-type organic semiconductors. Materials with low-lying LUMO levels are sought after for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.org
| Potential Material Application | Key Structural Feature | Resulting Property |
| Organic Semiconductors (n-type) | Strongly electron-withdrawing trichlorophenyl group | Lowered LUMO energy level, facilitating electron injection and transport |
| Emissive Layers in OLEDs | Rigid, conjugated quinoline core | Potential for tunable fluorescence, charge transport capability |
| Dielectric Materials | High molecular polarization due to C-Cl bonds | Potential for high dielectric constant, influencing charge storage capacity |
This interactive table summarizes the potential applications of this compound in materials science based on its structural features.
Exploration as Fluorescent Tags and Diagnostic Agents
Quinoline-based structures are foundational to many fluorescent probes due to their intrinsic photophysical properties. acs.org The quinoline nucleus itself is fluorescent, and its emission characteristics are highly sensitive to the nature and position of substituents. This sensitivity forms the basis for designing fluorescent sensors and tags. Reagents such as 3-(2-furoyl)quinoline-2-carboxaldehyde (B152673) (ATTO-TAG™ FQ) are used for the high-sensitivity detection of primary amines, demonstrating the utility of the quinoline scaffold in bio-analytical applications. thermofisher.com
For this compound, the heavily chlorinated phenyl ring is expected to influence the photophysical properties of the quinoline fluorophore through several mechanisms:
Heavy Atom Effect : The chlorine atoms can increase the rate of intersystem crossing, potentially leading to phosphorescence or a decrease in fluorescence quantum yield. This effect could be harnessed for specific types of probes that rely on dual emission or long-lived excited states.
Solvatochromism : The significant dipole moment induced by the chloro-substituents could make the compound's fluorescence spectrum sensitive to solvent polarity, a property utilized in probes for mapping cellular environments.
Steric Modulation : The bulk of the substituent can restrict rotational freedom, which in some cases can lead to an enhancement of fluorescence quantum yield by reducing non-radiative decay pathways.
Future research could focus on synthesizing and characterizing the photophysical properties of this compound to assess its viability as a core structure for new diagnostic agents.
| Photophysical Property | Influence of 2-(2,3,6-Trichlorophenyl) Group | Potential Application |
| Emission Wavelength | Potential for bathochromic or hypsochromic shifts depending on electronic effects. | Development of probes in different spectral regions. |
| Quantum Yield | May be enhanced by steric hindrance or quenched by heavy atom effect. | High-yield tags for imaging; quenchers for specific sensing mechanisms. |
| Stokes Shift | Bulky group may lead to significant excited-state relaxation. | Large Stokes shifts are desirable to minimize self-absorption in imaging. nih.gov |
| Environmental Sensitivity | Dipolar nature could induce sensitivity to solvent polarity or viscosity. | Probes for mapping local environments in materials or biological systems. |
This interactive table outlines the potential influence of the trichlorophenyl group on the fluorescent properties of the quinoline core and the resulting applications.
Role as a Chemical Scaffold in Exploratory Organic Synthesis
In synthetic chemistry, the term "privileged scaffold" refers to molecular frameworks that can serve as a basis for the synthesis of a wide range of biologically or materially relevant compounds. researchgate.net Quinoline is a quintessential privileged scaffold. rsc.orgresearchgate.net The compound this compound is a valuable, specialized building block within this class.
Its utility as a scaffold stems from several features:
Defined Steric and Electronic Profile : The 2-(2,3,6-trichlorophenyl) group provides a fixed, bulky, and electron-deficient moiety that can be used to probe steric and electronic requirements in molecular recognition studies or to direct the assembly of supramolecular structures.
Sites for Further Functionalization : The quinoline ring and the trichlorophenyl ring possess multiple sites for further chemical modification. The quinoline ring can undergo electrophilic substitution, while the chlorine atoms on the phenyl ring can potentially be substituted via nucleophilic aromatic substitution (SNAr) or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).
Core for Combinatorial Libraries : Its defined structure and multiple reaction sites make it an ideal starting point for generating libraries of related compounds, enabling systematic exploration of structure-property relationships for new materials. nih.gov
The synthesis of complex heterocyclic systems often relies on the step-wise functionalization of a core structure. For instance, this compound could act as a precursor to novel pincer ligands or complex polycyclic aromatic systems after further synthetic transformations.
Future Directions in Synthetic Methodology Development
While classic methods for quinoline synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, they often require harsh conditions and offer limited control over regioselectivity. rsc.org The synthesis of a specifically substituted derivative like this compound presents a challenge that invites the development of more sophisticated synthetic methods.
Future research in this area could focus on:
Transition-Metal-Catalyzed Annulations : Developing novel palladium, copper, or rhodium-catalyzed methods that can construct the quinoline ring from simpler, readily available precursors under milder conditions. For example, a catalyzed [4+2] or [3+3] cycloaddition could offer a direct route to the quinoline core.
C-H Activation/Functionalization : A highly efficient future strategy would involve the direct C-H arylation of quinoline at the 2-position with 1,2,4-trichlorobenzene. This would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.
Flow Chemistry : Implementing continuous flow processes for the synthesis could improve safety, scalability, and reaction efficiency, particularly for reactions that are highly exothermic or require precise control over reaction time. nih.gov
Green Chemistry Approaches : The development of synthetic routes that utilize greener solvents, catalysts (e.g., heterogeneous catalysts), and energy sources (e.g., microwave or ultrasound irradiation) remains a key goal. rsc.org
The synthesis of polysubstituted quinolines remains a challenge, and this specific target molecule can serve as a benchmark for the development of new, more powerful synthetic protocols. researchgate.net
Theoretical Predictions for Novel Material Properties
Computational chemistry provides powerful tools for predicting the properties of molecules before their synthesis, guiding experimental efforts. researchgate.net For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), could offer significant insights into its potential as a material. uantwerpen.benih.gov
Key properties that can be predicted theoretically include:
Molecular Geometry : Optimization of the ground-state geometry to determine bond lengths, bond angles, and the crucial dihedral angle between the phenyl and quinoline rings. This conformation is fundamental to predicting solid-state packing. acs.org
Electronic Structure : Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the material's electronic properties, color, and reactivity. nih.gov
Molecular Electrostatic Potential (MEP) : Mapping the MEP onto the electron density surface reveals the distribution of charge, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. uantwerpen.be This is crucial for predicting intermolecular interactions and reactivity.
Vibrational Frequencies : Simulating the infrared (IR) and Raman spectra can aid in the experimental characterization of the synthesized compound. researchgate.net
Non-Linear Optical (NLO) Properties : Calculation of polarizability and hyperpolarizability can predict whether the material might have applications in NLO devices. nih.gov
| Theoretical Method | Predicted Property | Significance for Material Science |
| DFT Geometry Optimization | Inter-ring dihedral angle, planarity | Determines crystal packing, supramolecular assembly, and charge mobility. |
| TD-DFT | UV-Vis absorption spectrum, excited states | Predicts color and suitability for optical applications (e.g., OLEDs, dyes). |
| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energies, HOMO-LUMO gap | Indicates electronic character (p-type vs. n-type), redox stability, and charge transport capability. |
| Molecular Electrostatic Potential (MEP) | Charge distribution, reactive sites | Guides understanding of intermolecular forces (π-stacking, H-bonding) and sites for chemical modification. |
This interactive table summarizes the key theoretical calculations that can be performed on this compound and the importance of the predicted properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,3,6-Trichlorophenyl)quinoline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of chlorophenyl-substituted quinolines often involves nucleophilic substitution or cross-coupling reactions. For example, analogous compounds like 6-chloro-2,4-diphenylquinoline (C₁₅H₁₀ClN) are synthesized via Friedländer annulation or Suzuki-Miyaura coupling . For this compound, a plausible route involves reacting 2-chloroquinoline derivatives with trichlorophenyl boronic acids under palladium catalysis. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) based on TLC/HPLC monitoring to minimize side products .
Q. How can the purity and structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., 3-(4-chlorophenyl)quinoline, C₁₅H₁₀ClN) to confirm substitution patterns .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl atoms .
- Elemental analysis : Match experimental C/H/N/Cl percentages with theoretical values (e.g., C₁₅H₉Cl₃N) .
Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Solubility : Chlorinated quinolines are typically lipophilic. Test solubility in DMSO, DCM, or THF for reaction design. For aqueous systems, use surfactants or co-solvents .
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent decomposition. Monitor hydrolytic stability via accelerated aging studies (e.g., 40°C/75% RH for 7 days) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SC-XRD is critical for confirming regiochemistry and non-covalent interactions. For example, in 2-(2,4-dichlorophenyl)-9-phenyl-2,3-dihydrothienoquinoline, the crystal structure (space group P21/c, R factor = 0.032) revealed dihedral angles between aromatic rings and Cl···π interactions . Use SHELX software for refinement, ensuring data-to-parameter ratios >10 to avoid overfitting .
Q. What computational strategies can predict the electronic effects of the 2,3,6-trichlorophenyl group on quinoline’s reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify electrophilic/nucleophilic sites .
- Hammett substituent constants : Correlate σ values of Cl substituents with experimental reactivity (e.g., logP changes in 6-chloro-2,4-diphenylquinoline, logP = 6.22 ).
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for complex mixtures of chlorinated quinoline derivatives?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Assign coupling constants and spatial proximities to distinguish regioisomers (e.g., 5-chloro vs. 6-chloro isomers) .
- Dynamic NMR : Analyze temperature-dependent spectra to detect hindered rotation (e.g., atropisomerism in ortho-substituted chlorophenyl groups) .
Q. What experimental design principles apply to studying the structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with systematic Cl substitutions (e.g., 2,4,6-trichloro vs. 3,4,5-trichloro) to isolate electronic vs. steric effects .
- In vitro assays : Use dose-response curves (e.g., IC₅₀ values) to correlate substituent patterns with bioactivity. Include positive controls (e.g., chloroquine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
